Hydrazide vs. Aminooxy-PEG Bond Stability
Hydrazone bonds formed by m-PEG7-hydrazide are pH-sensitive and reversible, whereas oxime bonds formed by aminooxy-PEG (PEG-ONH₂) are substantially more stable and do not require reduction in most applications . While hydrazone bonds undergo acid-catalyzed hydrolysis at pH 5.0–5.5 (endosomal conditions), oxime bonds remain intact across a broader pH range .
| Evidence Dimension | Bond stability and post-conjugation processing requirement |
|---|---|
| Target Compound Data | Hydrazone bond: pH-sensitive, reversible, often requires reduction to stable C–N bond |
| Comparator Or Baseline | Aminooxy-PEG: Oxime bond, more stable than hydrazone, can be used directly without reduction in most cases |
| Quantified Difference | Oxime bonds are 'much more stable' than hydrazone bonds ; hydrazone bonds enable pH-triggered cleavage (quantitative hydrolysis rates vary by aldehyde substituent) |
| Conditions | Aqueous conjugation at pH 6.5–7.5 for aminooxy; pH 5–7 for hydrazide |
Why This Matters
Selection between hydrazide and aminooxy PEG must be driven by the intended downstream requirement: hydrazide is required for applications demanding pH-triggered release (e.g., endosomal drug delivery), while aminooxy is preferred when maximum conjugate stability is essential.
